molecular formula C14H20N2O4 B6172363 5-(3-{[(tert-butoxy)carbonyl]amino}propyl)pyridine-3-carboxylic acid CAS No. 1701411-73-5

5-(3-{[(tert-butoxy)carbonyl]amino}propyl)pyridine-3-carboxylic acid

Cat. No.: B6172363
CAS No.: 1701411-73-5
M. Wt: 280.32 g/mol
InChI Key: XIMYPNGMOLYIHZ-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a pyridine ring substituted at position 3 with a carboxylic acid group and at position 5 with a 3-aminopropyl chain, where the amine is protected by a tert-butoxycarbonyl (Boc) group. Molecular Formula: C₁₄H₂₂N₂O₄ Molecular Weight: 282.34 g/mol Key Features:

  • Boc-protected amine at position 5 introduces steric bulk and protects reactive NH₂ during synthetic processes.
  • Propyl linker balances hydrophobicity and flexibility compared to shorter or longer alkyl chains.

Properties

CAS No.

1701411-73-5

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-6-4-5-10-7-11(12(17)18)9-15-8-10/h7-9H,4-6H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

XIMYPNGMOLYIHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1=CC(=CN=C1)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Halogenation and Cross-Coupling Approaches

The most widely documented method involves halogenation of pyridine-3-carboxylic acid derivatives followed by cross-coupling with a Boc-protected propylamine precursor.

Example Route :

  • Synthesis of methyl 5-bromopyridine-3-carboxylate :
    Bromination of methyl pyridine-3-carboxylate using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C yields the 5-bromo derivative in 85% efficiency.

  • Suzuki-Miyaura Coupling :
    Reaction of methyl 5-bromopyridine-3-carboxylate with Boc-protected 3-aminopropylboronic acid pinacol ester under Pd(PPh₃)₄ catalysis in toluene/water (3:1) at 90°C for 12 hours achieves C–C bond formation at the 5-position. Typical yields range from 70–80%.

  • Boc Deprotection and Reprojection (if necessary) :
    While the Boc group is generally stable under coupling conditions, accidental deprotection may require reprotection using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with sodium carbonate as a base.

  • Ester Hydrolysis :
    The methyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH) in methanol/water (4:1) at 60°C for 6 hours, yielding the final product in >90% purity.

Table 1: Cross-Coupling Reaction Conditions

StepReagents/ConditionsYieldSource
BrominationNBS, DMF, 80°C85%
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, toluene/H₂O, 90°C75%
Ester HydrolysisLiOH, MeOH/H₂O, 60°C90%

Boc Protection of the Amine Functionality

The Boc group is introduced early to prevent side reactions during subsequent steps. In a representative protocol from:

  • Reaction Setup : 3-Aminopropanol (1 eq) is treated with di-tert-butyl dicarbonate (1.1 eq) in THF at 0°C.

  • Base : Sodium carbonate (2 eq) is added to scavenge HCl generated during the reaction.

  • Conditions : Stirring at room temperature for 6 hours affords Boc-protected 3-aminopropanol in 92% yield.

  • Workup : The product is isolated via extraction with ethyl acetate and dried over anhydrous sodium sulfate.

Critical Considerations :

  • Sterically hindered amines (e.g., DIPEA) may improve yields in Boc protection.

  • THF/water mixtures are preferred for solubility without compromising Boc stability.

Hydrolysis to Carboxylic Acid

The final hydrolysis step is pivotal for achieving the target compound’s bioactive form. A two-phase system using LiOH in methanol/water ensures complete ester cleavage while preserving the Boc group:

  • Typical Protocol : The methyl ester intermediate (1 eq) is dissolved in methanol (4 mL/mmol) and treated with aqueous LiOH (2 eq) at 60°C for 6 hours.

  • Quenching : The reaction is acidified to pH 2–3 using 1M HCl, precipitating the carboxylic acid.

  • Isolation : Filtration and washing with cold water yield the product in >90% purity.

Alternative Methodologies

Metal-Catalyzed C–H Activation

Recent advances in C–H functionalization offer a streamlined alternative to traditional cross-coupling. In a method adapted from:

  • Substrate Preparation : Pyridine-3-carboxylic acid is treated with a palladium catalyst (Pd(OAc)₂) and directing group (e.g., 8-aminoquinoline) in dichloroethane.

  • Alkylation : A Boc-protected 3-iodopropane derivative is introduced, enabling direct C–H bond alkylation at the 5-position.

  • Workup : The directing group is removed under acidic conditions, and the ester is hydrolyzed as described in Section 2.3.

Advantages :

  • Eliminates pre-halogenation steps.

  • Reduces synthetic steps by 30–40%.

Table 2: C–H Activation vs. Cross-Coupling

ParameterC–H ActivationSuzuki Coupling
Steps34
Yield65%75%
Catalyst CostHigh (Pd, ligands)Moderate (Pd(PPh₃)₄)

Nucleophilic Substitution Routes

While less common due to pyridine’s electron-deficient nature, nucleophilic substitution has been explored for propylamine installation:

  • Substrate : Methyl 5-fluoropyridine-3-carboxylate reacts with Boc-protected 3-aminopropylmagnesium bromide in THF at −78°C.

  • Reaction : The Grignard reagent displaces fluoride, yielding the alkylated product in 50–60% yield.

  • Limitations : Low regioselectivity and competing side reactions reduce practicality.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency and Scalability

MethodYieldCostScalability
Suzuki Coupling75%$$High
C–H Activation65%$$$Moderate
Nucleophilic Substitution55%$Low

Key Findings :

  • Suzuki Coupling balances yield and cost, making it ideal for industrial-scale production.

  • C–H Activation is preferable for rapid prototyping despite higher catalyst costs.

  • Boc protection using sodium carbonate in THF remains the gold standard for amine stability .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Though not a primary reaction for this compound, potential oxidation can affect the carboxylic acid or pyridine ring under strong oxidative conditions.

  • Reduction: : Reduction reactions can involve the carboxylic acid group being reduced to an alcohol under conditions like catalytic hydrogenation.

  • Substitution: : The pyridine ring can undergo substitution reactions, particularly electrophilic aromatic substitution, where functional groups can be introduced at specific positions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Lithium aluminum hydride (LAH) or catalytic hydrogenation with palladium on carbon (Pd/C).

  • Substitution: : Halogens, nitriles, or nitro groups can be introduced using reagents like bromine, cyanogen bromide, or nitric acid, respectively.

Major Products

  • Oxidation might yield carboxylic acid derivatives.

  • Reduction can yield alcohol derivatives.

  • Substitution reactions produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

  • Intermediate in synthesis: : The compound is a crucial intermediate in the synthesis of more complex molecules, particularly in pharmaceuticals.

  • Building block: : Used in the construction of heterocyclic compounds and as a precursor to other functional groups.

Biology and Medicine

  • Drug development: : Its structure makes it useful in developing molecules with potential therapeutic properties.

  • Biochemical research: : Acts as a model compound for studying biochemical pathways and interactions.

Industry

  • Polymer chemistry: : Used in the creation of polymers and resins with specific functional properties.

  • Catalysis: : Serves as a ligand or catalyst in various industrial chemical reactions.

Mechanism of Action

The compound’s effects are often linked to its ability to interact with biological molecules:

  • Binding to enzymes or receptors: : The Boc-protected amine and carboxylic acid groups enable binding to enzyme active sites or receptor molecules.

  • Modulating biochemical pathways: : Through these interactions, it can influence biochemical pathways, potentially inhibiting or activating specific biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Functional Group Variations

Compound A : 3-((tert-Butoxycarbonylamino)methyl)-5-methoxyisonicotinic acid
  • Molecular Formula : C₁₃H₁₉N₃O₅
  • Molecular Weight : 297.31 g/mol
  • Differences :
    • Replaces the propyl chain with a methyl group , reducing hydrophobicity.
    • Adds a methoxy group at position 5, altering electronic effects on the pyridine ring.
    • Positional isomerism ("isonicotinic acid" indicates carboxyl at position 4 vs. position 3 in the target compound).
  • Implications : Lower steric hindrance but reduced solubility in organic solvents compared to the target compound .
Compound B : tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate
  • Molecular Formula : C₁₂H₁₆N₂O₄
  • Molecular Weight : 252.27 g/mol
  • Differences :
    • Lacks a carboxylic acid group , reducing acidity and hydrogen-bonding capacity.
    • Features hydroxy and methoxy groups at positions 4 and 5, respectively, which may influence reactivity in substitution reactions.
  • Implications : Less suited for applications requiring ionic interactions (e.g., enzyme inhibition) compared to the target compound .

Alkyl Chain Length and Substituent Effects

Compound C : Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate
  • Molecular Formula : C₁₁H₁₄N₂O₃
  • Molecular Weight : 222.24 g/mol
  • Differences: Acrylate ester at position 3 instead of carboxylic acid, reducing water solubility. Amino group is unprotected, increasing reactivity but reducing stability.
  • Implications : Higher susceptibility to hydrolysis and oxidation than the Boc-protected target compound .
Compound D : 4-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-5-iodopyridin-3-amine
  • Molecular Formula : C₁₅H₂₇IN₂O₂Si
  • Molecular Weight : 422.39 g/mol
  • Differences :
    • Incorporates a pyrrolidine-silyl ether side chain, introducing significant steric bulk.
    • Iodo substituent at position 5 enables cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Implications : More suited for transition-metal-catalyzed synthesis compared to the target compound, which lacks halogens .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Features
Target Compound C₁₄H₂₂N₂O₄ 282.34 3-COOH, 5-(Boc-aminopropyl) High polarity, Boc protection
3-((Boc-amino)methyl)-5-methoxyisonicotinic acid C₁₃H₁₉N₃O₅ 297.31 4-COOH, 5-OCH₃, Boc-aminomethyl Methoxy-enhanced electron density
tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate C₁₂H₁₆N₂O₄ 252.27 3-Boc, 4-OH, 5-OCH₃ Low acidity, phenolic reactivity
Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate C₁₁H₁₄N₂O₃ 222.24 4-acrylate, 5-OCH₃, 3-NH₂ Unprotected amine, ester functionality

Biological Activity

5-(3-{[(tert-butoxy)carbonyl]amino}propyl)pyridine-3-carboxylic acid, identified by its CAS Number 1701411-73-5, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C_{14}H_{20}N_{2}O_{3}, with a molecular weight of approximately 280.32 g/mol. The compound incorporates a pyridine ring, a propyl chain, and a tert-butoxycarbonyl (Boc) protecting group, contributing to its reactivity and biological profile.

Chemical Structure and Properties

The structural characteristics of this compound allow it to participate in various chemical reactions, enhancing its utility in synthetic applications. The presence of the pyridine moiety is particularly notable as it can influence the compound's interaction with biological targets.

PropertyValue
Molecular FormulaC_{14}H_{20}N_{2}O_{3}
Molecular Weight280.32 g/mol
CAS Number1701411-73-5
IUPAC NameThis compound

Biological Activity Overview

The biological activity of this compound has not been extensively documented in primary literature. However, similar compounds have shown promising activities in various therapeutic areas:

  • Antiviral Activity : Compounds with similar structures have demonstrated antiviral properties against viruses such as the tobacco mosaic virus and herpes simplex virus (HSV). For instance, derivatives containing β-amino acid moieties have been identified as effective against HSV-1 .
  • Anti-inflammatory and Antibacterial Effects : Some related heterocyclic compounds exhibit anti-inflammatory and antibacterial activities, suggesting that this compound may possess similar properties .

Case Studies and Research Findings

Research on structurally analogous compounds provides insights into the potential efficacy of this compound:

  • Antiviral Efficacy : A study highlighted that certain β-amino acid derivatives showed higher antiviral activities against tobacco mosaic virus compared to established agents . This suggests that modifications similar to those present in our compound could enhance antiviral properties.
  • Inhibition Studies : Compounds with pyridine rings have been investigated for their ability to inhibit specific enzymes linked to cancer cell proliferation. For example, derivatives targeting the HSET protein demonstrated significant inhibitory effects, leading to increased multipolarity in cancer cells .

Q & A

Basic Synthesis and Characterization

Q1: What are the key synthetic steps and critical reagents for preparing 5-(3-{[(tert-butoxy)carbonyl]amino}propyl)pyridine-3-carboxylic acid, particularly for introducing the Boc-protected amine? Answer: The synthesis typically involves:

Boc Protection: The tert-butoxycarbonyl (Boc) group is introduced to the amine via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine or sodium bicarbonate. This step ensures amine functionality is preserved during subsequent reactions .

Coupling to Pyridine Core: The Boc-protected amine is coupled to the pyridine-3-carboxylic acid scaffold using coupling agents (e.g., EDC/HOBt) in solvents such as dichloromethane (DCM) or dimethylformamide (DMF) to promote solubility.

Purification: Recrystallization or column chromatography (e.g., silica gel with gradient elution) is employed to isolate the product. Confirmation of purity requires HPLC or TLC analysis .

Advanced Reaction Optimization

Q2: How can researchers optimize reaction conditions to minimize side reactions during the coupling of the Boc-protected amine to the pyridine core? Answer: Optimization strategies include:

  • Temperature Control: Maintain reactions at 0–25°C to reduce undesired acylation of the pyridine nitrogen.
  • pH Adjustment: Use buffered conditions (pH 7–8) to stabilize reactive intermediates.
  • Catalyst Screening: Test alternative coupling agents (e.g., DCC instead of EDC) to improve yield.
  • Solvent Selection: Polar aprotic solvents like DMF enhance solubility but may require rigorous drying to prevent hydrolysis of the Boc group. Monitor reaction progress via in-situ FTIR or LC-MS to identify side products early .

Analytical Validation

Q3: What spectroscopic techniques are most effective in confirming structural integrity, and how can data contradictions (e.g., unexpected peaks in NMR) be resolved? Answer:

  • NMR Spectroscopy: 1H/13C NMR confirms the Boc group (δ ~1.4 ppm for tert-butyl protons) and pyridine ring protons (δ 7.5–9.0 ppm). Discrepancies in integration ratios may indicate residual solvents; use deuterated solvents and lyophilization to minimize interference .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight. Contradictions in fragmentation patterns may arise from residual salts; employ desalting columns or ion-exchange purification.
  • X-ray Crystallography: Resolves stereochemical ambiguities in crystalline derivatives .

Stability and Storage

Q4: What storage conditions are recommended to preserve the stability of the Boc group in this compound? Answer:

  • Temperature: Store at –20°C in airtight containers to prevent hydrolysis.
  • Humidity Control: Use desiccants (e.g., silica gel) in storage vials.
  • Solvent Compatibility: Dissolve in anhydrous DCM or DMF for long-term stability. Avoid aqueous buffers unless immediately before use .

Biological Interaction Studies

Q5: How does the Boc group influence the compound’s interaction with biological targets, and what methods assess this? Answer:

  • Role of Boc Group: The Boc group enhances solubility and prevents premature metabolic degradation. However, it may sterically hinder target binding.
  • Assessment Methods:
    • SPR/BLI: Surface plasmon resonance or bio-layer interferometry measures binding kinetics after Boc deprotection (using TFA) .
    • Molecular Docking: Computational models compare binding poses of Boc-protected vs. deprotected analogs .

Structural Analogs and SAR

Q6: How can researchers design analogs to explore structure-activity relationships (SAR), and which substituents are most promising? Answer:

  • Core Modifications:
    • Pyridine Ring: Introduce electron-withdrawing groups (e.g., -CF3) at the 4-position to enhance electrophilic reactivity .
    • Propyl Chain: Replace the Boc group with alternative protecting groups (e.g., Fmoc) or alkyl chains to modulate lipophilicity.
  • Evaluation: Test analogs in enzyme inhibition assays (e.g., kinase panels) and compare IC50 values. Prioritize compounds with <10 nM potency for further optimization .

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